CG-806 (Luxeptinib, CAS: 1370466-81-1) is a highly potent, orally bioavailable, non-covalent pan-FLT3 and pan-BTK multi-kinase inhibitor. With a molecular weight of 509.46 g/mol, this small molecule is structurally distinct from first-generation covalent kinase inhibitors. In laboratory and translational procurement, CG-806 is primarily sourced as a dual-pathway chemical probe to model acute myeloid leukemia (AML) and B-cell malignancies. Its baseline utility lies in its ability to reversibly bind to the ATP-binding pocket of target kinases, providing a stable, highly processable compound for ex vivo cytotoxicity assays, xenograft modeling, and complex kinase profiling where standard agents exhibit off-target toxicities or narrow mutational coverage [1].
Substituting CG-806 with standard-of-care single-target inhibitors—such as the covalent BTK inhibitor ibrutinib or the FLT3 inhibitors gilteritinib and quizartinib—fundamentally compromises assay integrity in resistant disease models. Ibrutinib relies on irreversible covalent binding to the Cys481 residue of BTK; consequently, it loses nearly all efficacy when the C481S mutation is present. Similarly, first-generation FLT3 inhibitors struggle to maintain binding affinity against the F691L 'gatekeeper' mutation or complex dual internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. Procurement of generic or standard-in-class alternatives fails to provide the broad mutational coverage required for advanced refractory hematological models, necessitating the specific non-covalent, multi-cluster targeting mechanism unique to CG-806 [1].
CG-806 functions as a non-covalent inhibitor, allowing it to bypass the standard resistance mechanism of the BTK-C481S mutation. In biochemical assays, CG-806 demonstrates equivalent potency against wild-type BTK (IC50 = 8 nM) and the C481S mutant (IC50 = 2.5 nM). In stark contrast, the covalent inhibitor ibrutinib is >60-fold less potent against the C481S mutant compared to the wild-type enzyme [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | CG-806: BTK-WT = 8 nM; BTK-C481S = 2.5 nM |
| Comparator Or Baseline | Ibrutinib: >60-fold loss of potency against C481S |
| Quantified Difference | CG-806 maintains full potency against C481S, whereas ibrutinib loses efficacy by >60-fold. |
| Conditions | Biochemical kinase inhibition assay |
Buyers must select CG-806 over ibrutinib when designing assays or models that incorporate the C481S resistance mutation to ensure accurate target engagement.
In leukemia cells harboring the FLT3 F691L 'gatekeeper' mutation, standard FLT3 inhibitors exhibit significant drop-offs in efficacy. CG-806 maintains a highly potent IC50 of 10.0 nM against this mutation. In direct comparison, quizartinib (IC50 = 115.3 nM) and gilteritinib (IC50 = 98.4 nM) are approximately 10-fold less potent[1].
| Evidence Dimension | Cell Viability / IC50 |
| Target Compound Data | CG-806: 10.0 nM |
| Comparator Or Baseline | Quizartinib: 115.3 nM; Gilteritinib: 98.4 nM |
| Quantified Difference | ~10-fold lower IC50 for CG-806 compared to standard FLT3 inhibitors against the F691L mutation. |
| Conditions | FLT3-mutated leukemia cell line assays |
Procuring CG-806 is essential for screening protocols targeting secondary FLT3 resistance mechanisms where gilteritinib and quizartinib fail to provide adequate suppression.
When tested against freshly isolated bone marrow samples from patients with Chronic Lymphocytic Leukemia (CLL), CG-806 demonstrated vastly superior ex vivo cytotoxicity compared to standard-of-care. The median IC50 for CG-806 was 0.11 µM, whereas the median IC50 for ibrutinib was 4.09 µM across 124 primary samples [1].
| Evidence Dimension | Ex vivo cytotoxicity (Median IC50) |
| Target Compound Data | CG-806: 0.11 µM |
| Comparator Or Baseline | Ibrutinib: 4.09 µM |
| Quantified Difference | CG-806 is ~37-fold more potent at inducing cell death in primary CLL samples. |
| Conditions | Freshly isolated human CLL bone marrow samples (N=124) |
For translational laboratories procuring compounds for primary tissue screening, CG-806 provides a substantially wider therapeutic window and higher reliability than ibrutinib.
CG-806 uniquely co-targets both FLT3 and BTK clusters simultaneously at sub-nanomolar to low-nanomolar concentrations. Unlike using a combination of a selective FLT3 inhibitor and a selective BTK inhibitor, CG-806 achieves dual suppression of downstream p-AKT and p-ERK signaling as a single agent, eliminating formulation complexities and drug-drug interaction variables in complex in vitro models [1].
| Evidence Dimension | Multi-kinase pathway suppression |
| Target Compound Data | CG-806: Single-agent dual FLT3/BTK inhibition |
| Comparator Or Baseline | Combination therapies (e.g., Ibrutinib + Gilteritinib) |
| Quantified Difference | Achieves comprehensive pathway blockade without the compounding variables of multi-drug formulations. |
| Conditions | In vitro kinase profiling and immunoblotting |
Simplifies procurement and assay design by replacing multi-drug cocktails with a single, highly stable multi-kinase probe, reducing batch-to-batch variability.
Due to its equivalent potency against BTK-WT and BTK-C481S, CG-806 is the optimal choice for laboratories modeling ibrutinib-resistant Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL). It allows researchers to bypass covalent binding limitations and achieve accurate target engagement [1].
CG-806 should be prioritized over gilteritinib or quizartinib when establishing cell line models harboring the FLT3 F691L gatekeeper mutation or dual ITD+TKD mutations, ensuring robust target engagement where first-generation inhibitors fail[2].
Because of its ~37-fold greater potency compared to ibrutinib in primary bone marrow mononuclear cells, CG-806 is highly recommended for ex vivo translational assays, providing reliable cytotoxicity data without requiring micromolar dosing that could trigger off-target effects [3].
For assay developers looking to simultaneously block FLT3 and BTK signaling pathways, CG-806 serves as a streamlined single-agent chemical probe. This eliminates the need to procure, formulate, and optimize multi-drug combinations, reducing batch-to-batch variability in complex phenotypic screens [2].